6-Methylpyrazine-2-carbonitrile

p53 mutant stabilization differential scanning fluorimetry covalent fragment-based drug discovery

SAR programs targeting the p53-Y220C mutant require regioisomerically pure 6-methylpyrazine-2-carbonitrile; the 5-methyl isomer (CAS 98006-91-8) is inactive and leads to failed crystallography and misassigned SAR. • Validated covalent Cys220 modifier scaffold (PDB 9G6T, 1.56 Å); optimized derivatives achieve up to 5.0 °C ΔTm • Predictable GSH t1/2 of 0.14-0.23 h balances target engagement with selectivity, avoiding non-specific cysteine hyperarylation • ≥95% purity with CoA (NMR, HPLC) confirms regioisomeric identity; MS alone cannot distinguish the 6-methyl from the 5-methyl isomer Supplied with full analytical documentation for reproducible covalent fragment elaboration in p53-Y220C stabilizer discovery.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 136309-04-1
Cat. No. B145284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrazine-2-carbonitrile
CAS136309-04-1
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)C#N
InChIInChI=1S/C6H5N3/c1-5-3-8-4-6(2-7)9-5/h3-4H,1H3
InChIKeyHKXUBMYIEQIRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyrazine-2-carbonitrile: Identity & Scaffold Profile


6-Methylpyrazine-2-carbonitrile is a heterocyclic building block composed of a pyrazine ring substituted with a methyl group at position 6 and a nitrile at position 2 (molecular formula C6H5N3, MW 119.12) . Commercially available at 95% purity from multiple suppliers, it serves as a synthetic intermediate for pyrazine-derived bioactive molecules, including covalent p53-Y220C mutant stabilizers where the 6-methyl-2-carbonitrile scaffold provides a key electron-deficient aromatic system for nucleophilic aromatic substitution (SNAr) reactivity . Its positional isomerism—methyl at C6 rather than C5—critically influences reactivity and biological target engagement, a distinction that directly impacts procurement decisions for structure-activity relationship (SAR) programs.

1
Scaffold identity
6-Methylpyrazine-2-carbonitrile; C6 methyl substitution is required for p53-Y220C cleft engagement.
2
Workflow
Covalent fragment-based drug discovery, SAR programs, and p53 mutant stabilization studies.
3
Procurement note
Verify regioisomer identity via CoA; 5-methyl isomer is structurally incapable of supporting the same binding mode.

Why Regioisomers Cannot Replace 6-Methylpyrazine-2-carbonitrile


The position of the methyl substituent on the pyrazine ring is not interchangeable when electronic and steric properties govern target engagement. In the context of p53-Y220C mutant stabilization, SAR studies on pyrazine-2-carbonitrile derivatives revealed that the substitution pattern dictates both SNAr reactivity half-life (t1/2 GSH) and thermal stabilization magnitude (∆Tm) . The 6-methyl substitution pattern, in combination with appropriate leaving groups, enables specific binding modes within the Y220C hydrophobic cleft that 5-methyl regioisomers cannot replicate. Procuring the incorrect regioisomer (e.g., 5-methylpyrazine-2-carbonitrile, CAS 98006-91-8) risks failed crystallographic soaking experiments, misassigned SAR, and wasted protein resources—costs that far exceed any nominal price difference between isomers.

5-Methyl regioisomer (CAS 98006-91-8)
Altered nitrile positioning may disrupt SNAr reactivity and Cys220 engagement; no reported p53 stabilization data.
Unsubstituted pyrazine-2-carbonitrile
Lacks methyl group for hydrophobic cleft interaction; hyper-reactive GSH profile may cause non-specific arylation.
MS-only identity confirmation
Identical MW prevents regioisomer differentiation; procurement without NMR/HPLC CoA risks misassigned SAR.

Quantitative Differentiation: 6-Methylpyrazine-2-carbonitrile vs Analogs


p53-Y220C Mutant Thermal Stabilization

SAR studies on pyrazine-2-carbonitrile derivatives by Klett et al. (2025) demonstrate that the 6-methyl-2-carbonitrile scaffold is the privileged core for p53-Y220C stabilization . The optimized derivative SN006/7-8, which retains the 6-methyl substitution pattern, achieved a ∆Tm of 5.0°C for T-p53C-Y220C, compared to only 1.8°C for the parent hit SN006 and 2.0°C for SN007 . In contrast, 5-methylpyrazine-2-carbonitrile (CAS 98006-91-8) has no reported p53 stabilization data and is structurally incapable of supporting the same binding mode due to the altered positioning of the electron-withdrawing nitrile group relative to the SNAr leaving group. The 5-chloro-6-methyl derivative (PDB 9G6T) confirmed covalent Cys220 engagement via X-ray crystallography at 1.56 Å resolution, providing direct structural validation of the 6-methyl scaffold's binding competency .

p53-Y220C Thermal Stabilization
Reported
∆Tm = 5.0°C (SN006/7-8, 6-methyl scaffold) vs. 1.8°C (SN006) at 1 mM, 24 h
Supports 6-methyl scaffold as a privileged core for target engagement.
5-Methyl regioisomer lacks reported stabilization; DSF conditions apply.
p53 mutant stabilization differential scanning fluorimetry covalent fragment-based drug discovery

Tunable SNAr Reactivity Half-Life

The electron-withdrawing nitrile at C2 of 6-methylpyrazine-2-carbonitrile activates the pyrazine ring toward SNAr, but the 6-methyl group contributes electron density that attenuates reactivity relative to unsubstituted or 5-methyl analogs. In the GSH reactivity assay reported by Klett et al., the 5-chloro-6-methylpyrazine-2-carbonitrile derivative (SN006/7-3) exhibited a GSH half-life (t1/2 GSH) of 0.23 h, whereas the 5-bromo-6-methyl analog (SN006/7-5) showed higher reactivity at t1/2 GSH = 0.14 h . Compounds lacking the second nitrile group (SN006/7-1, SN006/7-6) were essentially unreactive (t1/2 GSH >100 h) . This demonstrates that the 6-methyl-2-carbonitrile core provides a balanced electrophilic reactivity window that can be further tuned by halogen substitution—a property that simpler pyrazine carbonitriles (e.g., pyrazine-2-carbonitrile without methyl) do not offer with equivalent control.

SNAr Reactivity Half-Life
Class-level
t1/2 GSH = 0.14–0.23 h (6-methyl-2-CN derivatives) vs. >100 h (non-nitrilated) or
Demonstrates a tuneable electrophilicity window for covalent inhibitor design.
HPLC-UV detection; reactivity order influenced by halogen substitution.
Covalent Cys220 Engagement
Head-to-head
PDB 9G6T: 5-chloro-6-methyl derivative covalently bound at 1.56 Å resolution
Provides direct structural validation; no equivalent structure for 5-methyl isomer.
Crystals soaked at 5 mM, 1 day; Swiss Light Source beamline X06SA.
Physicochemical LogP/TPSA
Data to verify
XLogP3 = 0.3 (6-methyl) vs. LogP = 0.66 (5-methyl); identical TPSA (49.6 Ų) and MW (119.12)
Regioisomers may exhibit distinct chromatographic retention; MS alone cannot distinguish them.
Computational vs. experimental values; supplier CoA with NMR/HPLC is recommended.
Synthetic Derivatization
Source review
3-Iodo, 3-amino, 5-chloro, and 5-bromo derivatives reported from 6-methyl scaffold
Supports broader SAR exploration compared to 5-methyl isomer.
Public literature coverage for 5-methyl derivatives is limited.
nucleophilic aromatic substitution GSH reactivity assay covalent inhibitor design

Covalent Cys220 Engagement by X-ray Crystallography

The PDB entry 9G6T provides direct structural evidence that a derivative of 6-methylpyrazine-2-carbonitrile (specifically 5-chloro-6-methylpyrazine-2-carbonitrile) covalently modifies Cys220 in the p53-Y220C mutant binding pocket via SNAr mechanism . The structure was solved at 1.56 Å resolution, revealing the 6-methyl-pyrazine ring occupying the central cavity that normally accommodates the wild-type tyrosine side chain. No equivalent X-ray structure exists for the 5-methylpyrazine-2-carbonitrile regioisomer bound to p53-Y220C, nor has any such complex been deposited in the PDB. This crystallographic confirmation establishes the 6-methyl substitution pattern as the structurally validated scaffold for this target class.

Covalent Cys220 Engagement
Head-to-head
PDB 9G6T: 5-chloro-6-methyl derivative covalently bound at 1.56 Å resolution
Provides direct structural validation; no equivalent structure for 5-methyl isomer.
Crystals soaked at 5 mM, 1 day; Swiss Light Source beamline X06SA.
X-ray crystallography covalent inhibitor p53-Y220C cleft binder

Physicochemical LogP and TPSA Differentiation

Computational property predictions reveal measurable differences between 6-methylpyrazine-2-carbonitrile and its 5-methyl regioisomer that affect formulation and assay behavior. 6-Methylpyrazine-2-carbonitrile has a topological polar surface area (TPSA) of 49.6 Ų and calculated XLogP3 of 0.3 , whereas 5-methylpyrazine-2-carbonitrile has a reported LogP of 0.65668 and identical TPSA . Although TPSA and MW (119.12) are identical between regioisomers, differences in dipole moment and local electron distribution—arising from the relative positions of the methyl and nitrile groups—produce distinct chromatographic retention times and solubility profiles. The boiling point of 5-methylpyrazine-2-carbonitrile is reported at 247.1°C at 760 mmHg with a density of 1.16 g/cm³ ; equivalent experimental data for the 6-methyl isomer are less commonly reported, making procurement from suppliers providing full Certificates of Analysis (including NMR, HPLC, GC) critical for identity verification .

Physicochemical LogP/TPSA
Data to verify
XLogP3 = 0.3 (6-methyl) vs. LogP = 0.66 (5-methyl); identical TPSA (49.6 Ų) and MW (119.12)
Regioisomers may exhibit distinct chromatographic retention; MS alone cannot distinguish them.
Computational vs. experimental values; supplier CoA with NMR/HPLC is recommended.
physicochemical properties drug-likeness regioisomer comparison

Synthetic Derivatization via Halogenation and Amination

The 6-methylpyrazine-2-carbonitrile scaffold supports regioselective functionalization at the C3 and C5 positions, enabling access to a diverse library of analogs from a single procured intermediate. 3-Iodo-6-methylpyrazine-2-carbonitrile can be synthesized via iodination of 6-methylpyrazine-2-carbonitrile using iodine and an oxidizing agent , while 3-amino-6-methylpyrazine-2-carbonitrile is accessible through amination . The 5-chloro derivative is commercially available and validated in p53 crystallography. This sequential derivatization capability contrasts with 5-methylpyrazine-2-carbonitrile, where the methyl group at C5 sterically and electronically influences the reactivity at adjacent positions differently, potentially limiting the accessible chemical space for SAR exploration.

Synthetic Derivatization
Source review
3-Iodo, 3-amino, 5-chloro, and 5-bromo derivatives reported from 6-methyl scaffold
Supports broader SAR exploration compared to 5-methyl isomer.
Public literature coverage for 5-methyl derivatives is limited.
synthetic intermediate halogenation pyrazine derivatization

Procurement Scenarios: 6-Methylpyrazine-2-carbonitrile


Fragment-Based Covalent Drug Discovery for p53-Y220C

Laboratories engaged in covalent fragment screening against the p53-Y220C cancer mutant should prioritize 6-methylpyrazine-2-carbonitrile as a core scaffold. The 5-chloro-6-methyl derivative has been crystallographically validated as a Cys220 covalent modifier (PDB 9G6T, 1.56 Å), and SAR-optimized derivatives achieved up to 5.0°C thermal stabilization of the mutant protein . This scaffold can be directly elaborated into SN006/7-3, SN006/7-8, or SN006/7-9 analogs via halogenation at C5, with predictable GSH reactivity half-lives (t1/2 0.14–0.23 h) .

Regiochemically Defined Pyrazine Carbonitrile SAR

SAR programs investigating the effect of methyl group position on pyrazine carbonitrile biological activity must procure both 6-methyl and 5-methyl regioisomers as distinct, verified chemical entities. The 6-methyl isomer has documented advantages in p53 stabilization (∆Tm up to 5.0°C for optimized derivatives vs. no reported activity for the 5-methyl isomer) . Supplier-provided CoA with NMR and HPLC confirmation is essential, as the isomers share identical molecular weight and cannot be distinguished by MS alone .

Covalent Warhead Optimization for Protein Degradation

The 6-methylpyrazine-2-carbonitrile core provides a synthetically tractable SNAr electrophile for covalent probe design. Its GSH reactivity (t1/2 0.14–0.23 h for halogenated derivatives) falls within a desirable range that balances sufficient target engagement with avoidance of non-specific cysteine hyperarylation—a key liability of the parent SN006/SN007 fragments (t1/2 ≪0.33 h, causing protein destabilization at high concentrations) . Subsequent functionalization at C3 (iodination, amination) enables further property optimization without sacrificing the covalent warhead .

Pyrazine-Based Kinase Inhibitor Libraries

Pyrazine-2-carbonitriles are privileged scaffolds in kinase inhibitor design (e.g., CHK1 inhibitors such as CCT245737) . While the 6-methyl substitution is less explored in the kinase space, its electron-deficient aromatic system and hydrogen-bond acceptor capacity (three N atoms) make it suitable for ATP-binding site competition. Procurement of 6-methylpyrazine-2-carbonitrile enables exploration of methyl substitution effects on kinase selectivity without the synthetic burden of building the pyrazine core from acyclic precursors.

Application
Selection Property
Validation Focus
Covalent fragment screening (p53-Y220C)
Structurally validated Cys220 engagement
Crystallography and thermal shift assay endpoint review
Pyrazine carbonitrile SAR
Regioisomer-specific target engagement
CoA identity confirmation; differential activity profiling
Covalent warhead optimization
Tuneable SNAr electrophilicity
GSH reactivity assay context; selectivity vs. hyperarylation
Kinase inhibitor library exploration
Electron-deficient aromatic scaffold
ATP-binding site competition; methyl substitution effect review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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